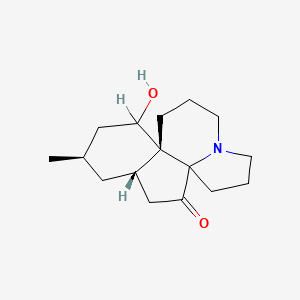

8-Deoxyserratinine

描述

8-Deoxyserratinine is a Lycopodium alkaloid belonging to the fawcettimine class, characterized by a complex polycyclic framework with a fused 6/5/5 tricyclic core and an aza-nine-membered ring system . It was first isolated from Huperzia serrata (蛇足石杉), a plant traditionally used in Chinese medicine, alongside other bioactive alkaloids like Huperzine A, a potent acetylcholinesterase inhibitor . Its structure includes two contiguous quaternary carbon centers, a β-epoxide group, and stereochemical complexity at C8 and C15, which are critical for its biological activity and synthetic challenges . Total syntheses of this compound have been achieved via divergent strategies, leveraging common intermediates shared with related alkaloids .

属性

CAS 编号 |

18331-31-2 |

|---|---|

分子式 |

C16H25NO2 |

分子量 |

263.37 g/mol |

IUPAC 名称 |

(4S,6R,9S)-8-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |

InChI |

InChI=1S/C16H25NO2/c1-11-8-12-10-14(19)16-5-3-7-17(16)6-2-4-15(12,16)13(18)9-11/h11-13,18H,2-10H2,1H3/t11-,12+,13?,15-,16?/m1/s1 |

InChI 键 |

CXCPHPDVYZHVON-PRAKJRAUSA-N |

SMILES |

CC1CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O |

手性 SMILES |

C[C@@H]1C[C@H]2CC(=O)C34[C@@]2(CCCN3CCC4)C(C1)O |

规范 SMILES |

CC1CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O |

同义词 |

8-deoxyserratinine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

8-Deoxyserratinine shares structural and biosynthetic relationships with other fawcettimine-class Lycopodium alkaloids, including fawcettimine , fawcettidine , and lycojaponicumins C . Below is a detailed comparison:

Key Comparative Insights

Structural Divergence: The absence of the C8 hydroxyl group in this compound distinguishes it from fawcettimine and fawcettidine, which retain this moiety. This modification impacts hydrogen-bonding interactions and bioactivity .

Synthetic Strategies :

- A unified approach using a tricyclic intermediate (e.g., 13 or 17 ) enables divergent syntheses. For example, NaBH₄ selectively reduces an epoxide to yield this compound, whereas SmI₂ induces C4–N bond cleavage to form fawcettimine .

- The Helquist annulation and double N-alkylation are critical for constructing the cis-6/5 bicyclic core and aza-nine-membered ring in this compound, achieving enantioselectivity via Shi epoxidation .

Stereochemical Complexity :

- The C15 methyl group’s stereochemistry (R-configuration in this compound vs. S in fawcettidine) is controlled during early-stage Hajos-Parrish ketone functionalization, affecting downstream ring-closing reactions .

Biological Relevance :

- While this compound is often isolated with Huperzine A, its direct bioactivity remains less studied compared to fawcettimine, which shows mild acetylcholinesterase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。